4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
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Overview
Description
4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine can be achieved through several steps starting from commercially available pyrazoles. One common method involves the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the desired fused heterocyclic scaffold . Another approach involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine, leading to the formation of pyrazolooxazines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine can undergo various chemical reactions, including:
Oxidation: Using reagents such as activated manganese dioxide in toluene.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-aldehydes, while reduction can produce various substituted pyrazolooxazines.
Scientific Research Applications
4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Uniqueness
4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and oxazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-5-6-4-7(8)9-10(6)2-3-11-5/h4-5H,2-3H2,1H3,(H2,8,9) |
InChI Key |
QNDDRAIAJOYZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=NN2CCO1)N |
Origin of Product |
United States |
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